molecular formula C28H42O3 B1139474 Oleanolic acid derivative 2

Oleanolic acid derivative 2

Cat. No.: B1139474
M. Wt: 426.6 g/mol
InChI Key: FDAJEJPIKYXZFX-WSVQCUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolic acid derivative 2 is a modified form of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. Oleanolic acid and its derivatives are known for their diverse biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties . This compound has been synthesized to enhance these properties and improve its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid derivative 2 typically involves the structural modification of oleanolic acid at specific positionsFor example, the reaction of oleanolic acid with chlorophenyl derivatives under controlled conditions can yield various derivatives . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired modifications.

Industrial Production Methods: Industrial production of oleanolic acid derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The use of advanced equipment and automation in the production process helps in maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of oleanolic acid, each with unique biological activities and pharmacological properties .

Scientific Research Applications

Oleanolic acid derivative 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oleanolic acid derivative 2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes, receptors, and signaling molecules involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain . Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Oleanolic acid derivative 2 is unique compared to other similar compounds due to its enhanced biological activities and improved pharmacological profile. Similar compounds include:

This compound stands out due to its specific modifications that enhance its therapeutic potential and reduce side effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAJEJPIKYXZFX-WSVQCUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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